N-benzyl-2,5-dichlorobenzamide
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Overview
Description
N-benzyl-2,5-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a benzamide structure, with two chlorine atoms substituted at the 2 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2,5-dichlorobenzamide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with benzylamine. The reaction typically takes place in an organic solvent such as dichloromethane or N,N-dimethylformamide (DMF) at a temperature of around 60°C. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the benzamide bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be substituted by nucleophiles such as halides or hydroxides.
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-benzyl-2,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2,4-dichlorobenzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-benzyl-2,5-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H11Cl2NO |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-benzyl-2,5-dichlorobenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
InChI Key |
FPHUTCGFCNUDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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